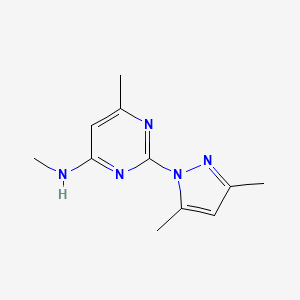

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N,6-dimethylpyrimidin-4-amine

Description

Properties

IUPAC Name |

2-(3,5-dimethylpyrazol-1-yl)-N,6-dimethylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5/c1-7-6-10(12-4)14-11(13-7)16-9(3)5-8(2)15-16/h5-6H,1-4H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIAYWMGCMGIWGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2C(=CC(=N2)C)C)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73029-69-3 | |

| Record name | 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N,6-dimethylpyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N,6-dimethylpyrimidin-4-amine typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of 3,5-dimethyl-1H-pyrazole with appropriate reagents such as hydrazine and acetylacetone under acidic or basic conditions.

Formation of the Pyrimidine Ring: The pyrimidine ring is often synthesized through the cyclization of suitable precursors like amidines and β-diketones.

Coupling of Pyrazole and Pyrimidine Rings: The final step involves the coupling of the pyrazole and pyrimidine rings. This can be achieved through nucleophilic substitution reactions where the pyrazole nitrogen attacks an electrophilic carbon on the pyrimidine ring, often facilitated by a base such as sodium hydride in a polar aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the employment of catalysts to lower reaction temperatures and times.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N,6-dimethylpyrimidin-4-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the nitrogen-containing rings to their corresponding amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the nitrogen or carbon atoms of the rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products

Oxidation: Formation of N-oxides.

Reduction: Formation of amines.

Substitution: Formation of substituted pyrazole or pyrimidine derivatives.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds related to 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N,6-dimethylpyrimidin-4-amine. For instance, derivatives of pyrazole have shown activity against both Gram-positive and Gram-negative bacteria. A study indicated that increasing hydrophobic substitutions on the pyrimidine ring significantly enhanced antimicrobial activity against strains such as Escherichia coli and Staphylococcus aureus .

Anticancer Activity

The compound has been evaluated for its anticancer properties. Related pyrazole derivatives have demonstrated selective cytotoxicity against various cancer cell lines. For example, modifications to the structure can lead to improved potency against human prostate cancer cells . The structure–activity relationship (SAR) studies suggest that electron-donating groups can enhance the anticancer efficacy of these compounds .

Case Study 1: Antimicrobial Activity

In a recent study published in a peer-reviewed journal, a series of pyrazole derivatives were synthesized, including this compound. The synthesized compounds were tested for their antibacterial effects against standard microbial strains. The results indicated that specific structural modifications led to enhanced activity against resistant strains of bacteria .

Case Study 2: Anticancer Efficacy

Another investigation focused on the anticancer properties of pyrazole derivatives. Researchers synthesized multiple analogs and tested them against various cancer cell lines. The findings revealed that certain modifications to the this compound structure resulted in significant cytotoxic effects, suggesting potential as a lead compound in cancer therapy .

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N,6-dimethylpyrimidin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atoms in the pyrazole and pyrimidine rings can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and processes. This compound can inhibit enzyme activity or modulate receptor functions, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues from

The following compounds (from ) exhibit pyrazole or pyrimidine-based architectures and serve as relevant comparators:

Key Observations :

- Backbone Differences : The target compound’s pyrimidine core contrasts with the pyridine (Compound 3) and nicotinic acid (Compound 5) backbones, which may influence electronic properties and binding interactions.

- Synthetic Routes : All analogues in are synthesized via reflux in acetonitrile, suggesting shared methodologies for N-alkylation reactions .

Comparison with Bidentate Pyrazolic Compounds ()

Compounds AB8 and AB9 from are bidentate pyrazolic derivatives synthesized via condensation of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with primary amines.

Key Observations :

- Halogen vs. Methyl Groups : AB8’s bromine substituent may enhance electrophilicity compared to the target’s methyl groups, affecting reactivity and solubility.

- Backbone Rigidity : The pyrimidine core of the target compound could confer greater planarity than AB8’s pyridine, influencing π-π stacking in biological systems.

Biological Activity

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N,6-dimethylpyrimidin-4-amine, also known as a pyrimidine derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structure that includes both pyrazole and pyrimidine moieties, which are known to contribute to various pharmacological effects.

Biological Activities

Research indicates that compounds containing pyrazole and pyrimidine rings exhibit a range of biological activities, including:

1. Antimicrobial Activity

Studies have shown that similar compounds possess significant antimicrobial properties against various bacterial strains. For example, triazolopyrimidine derivatives have demonstrated effective antimicrobial and antibiofilm activities against Gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA) .

2. Anticancer Properties

Pyrimidine derivatives are often explored for their anticancer potential. Some studies report that triazolopyrimidines can induce apoptosis in cancer cells and exhibit cytotoxic effects comparable to established anticancer drugs . The ability to inhibit cell proliferation and induce cell cycle arrest has been documented in murine melanoma models .

3. Neuroprotective Effects

Emerging research suggests that certain derivatives may have neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's. This activity is attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress .

Study 1: Antimicrobial Efficacy

A study conducted on related pyrazole-pyrimidine compounds revealed their effectiveness against biofilms formed by Pseudomonas aeruginosa and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were significantly lower than those of standard antibiotics, indicating a promising alternative for treating resistant infections .

Study 2: Cytotoxicity in Cancer Cells

In vitro studies on murine melanoma B16 cells showed that the compound induced G0/G1 phase arrest and apoptosis. The compound exhibited low toxicity towards normal fibroblast cells (BJ), highlighting its potential as a selective anticancer agent .

Data Table: Biological Activity Summary

Q & A

Q. What are the standard synthetic routes for 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N,6-dimethylpyrimidin-4-amine, and what analytical methods are used for characterization?

Methodological Answer: The compound is typically synthesized via multi-step heterocyclic coupling reactions. A common approach involves refluxing intermediates like substituted pyrazoles and pyrimidines in ethanol under acidic or basic conditions. For example, pyrimidin-2-amine derivatives can be functionalized with pyrazole moieties using nucleophilic substitution or condensation reactions . Post-synthesis, characterization employs:

Q. What key structural features of this compound influence its reactivity and biological interactions?

Methodological Answer:

- The pyrazole ring (3,5-dimethyl substitution) enhances steric stability and influences π-π stacking in protein binding.

- The pyrimidine core with N,6-dimethyl groups modulates electron density, affecting nucleophilic/electrophilic reactivity.

- The amine group at position 4 serves as a hydrogen bond donor, critical for interactions with biological targets like enzymes or receptors.

Structural analogs in and highlight these features as determinants of antimicrobial or enzyme-inhibitory activity .

Q. How can researchers verify the purity of this compound, and what impurities are commonly observed?

Methodological Answer:

- Thin-Layer Chromatography (TLC) and HPLC are used for preliminary purity checks.

- Common impurities include unreacted pyrazole intermediates or byproducts from incomplete methylation.

- Recrystallization in ethanol (as described in ) is effective for purification. Residual solvent traces are quantified via Gas Chromatography-Mass Spectrometry (GC-MS) .

Q. What spectroscopic techniques are most effective for tracking reaction progress during synthesis?

Methodological Answer:

Q. How does the compound’s solubility profile affect experimental design in biological assays?

Methodological Answer:

- The compound is sparingly soluble in water; DMSO or ethanol (0.1–1% v/v) are preferred solvents for in vitro assays.

- Solubility tests should precede dose-response studies to avoid false negatives from precipitation. emphasizes solvent compatibility with proteomics workflows .

Advanced Research Questions

Q. How can researchers optimize synthesis to address low yields or regioselectivity issues?

Methodological Answer:

- Catalytic Optimization : Use Pd-mediated cross-coupling to improve pyrazole-pyrimidine linkage efficiency.

- Temperature Control : Refluxing at 80–90°C in ethanol (as in ) minimizes side reactions.

- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity for dimethyl substitution .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. inactive results)?

Methodological Answer:

- Strain-Specific Testing : Re-evaluate activity against Gram-positive vs. Gram-negative bacteria (e.g., E. coli vs. S. aureus).

- Dose-Response Curves : Use logarithmic concentration ranges (1 nM–100 µM) to identify threshold effects.

- Impurity Analysis : Re-test purified batches to rule out interference from synthesis byproducts .

Q. How to design a robust study evaluating the compound’s enzyme inhibition kinetics?

Methodological Answer:

- Enzyme Assay Protocol : Use a fluorogenic substrate (e.g., 4-methylumbelliferyl derivatives) to measure real-time activity.

- Data Analysis : Apply the Michaelis-Menten model with nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ and Kᵢ values.

- Control Groups : Include known inhibitors (e.g., allopurinol for xanthine oxidase) to validate assay conditions .

Q. What methodologies assess the compound’s environmental persistence and ecotoxicological impact?

Methodological Answer:

- OECD Guideline 307 : Conduct soil degradation studies under aerobic/anaerobic conditions.

- Algal Toxicity Assays : Use Chlamydomonas reinhardtii to evaluate EC₅₀ for photosynthetic inhibition.

- LC-MS/MS Quantification : Monitor metabolite formation (e.g., demethylated derivatives) in water/sediment systems .

Q. How to integrate computational modeling (e.g., molecular docking) with experimental data for target validation?

Methodological Answer:

- Docking Workflow : Use AutoDock Vina to simulate binding to hypothesized targets (e.g., bacterial dihydrofolate reductase).

- Validation : Compare computational binding energies with experimental IC₅₀ values. Adjust force fields to account for solvent effects.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.